molecular formula C8H8Cl3NO2S B12204044 Dimethyl[(2,3,4-trichlorophenyl)sulfonyl]amine

Dimethyl[(2,3,4-trichlorophenyl)sulfonyl]amine

Cat. No.: B12204044
M. Wt: 288.6 g/mol
InChI Key: KPZIFWAVEOQWMS-UHFFFAOYSA-N
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Description

Dimethyl[(2,3,4-trichlorophenyl)sulfonyl]amine is a chemical compound characterized by the presence of a sulfonyl group attached to a trichlorophenyl ring and dimethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,3,4-Trichlorobenzenesulfonyl chloride+DimethylamineThis compound+HCl\text{2,3,4-Trichlorobenzenesulfonyl chloride} + \text{Dimethylamine} \rightarrow \text{this compound} + \text{HCl} 2,3,4-Trichlorobenzenesulfonyl chloride+Dimethylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(2,3,4-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the sulfonyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted sulfonamides.

Scientific Research Applications

Dimethyl[(2,3,4-trichlorophenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Dimethyl[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trichlorophenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide functional group, such as sulfamethoxazole and sulfanilamide.

    Trichlorophenyl Derivatives: Compounds with a trichlorophenyl ring, such as trichlorophenol and trichlorophenoxyacetic acid.

Uniqueness

Dimethyl[(2,3,4-trichlorophenyl)sulfonyl]amine is unique due to the combination of its sulfonyl and trichlorophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8Cl3NO2S

Molecular Weight

288.6 g/mol

IUPAC Name

2,3,4-trichloro-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H8Cl3NO2S/c1-12(2)15(13,14)6-4-3-5(9)7(10)8(6)11/h3-4H,1-2H3

InChI Key

KPZIFWAVEOQWMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

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